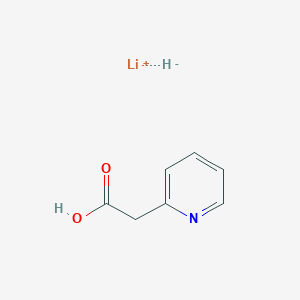
2-(Pyridin-2-yl)aceticacidlithiumhydride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-2-yl)aceticacidlithiumhydride, also known as Pyridin-2-ylacetic acid, lithium salt, is a chemical compound with the molecular formula C7H8LiNO2 and a molecular weight of 145.09 g/mol . This compound is characterized by the presence of a pyridine ring attached to an acetic acid moiety, with lithium hydride as a counterion. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
The synthesis of 2-(Pyridin-2-yl)aceticacidlithiumhydride involves several steps. One common method is the reaction of pyridin-2-ylacetic acid with lithium hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include the use of anhydrous solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s purity.
Análisis De Reacciones Químicas
2-(Pyridin-2-yl)aceticacidlithiumhydride undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-(Pyridin-2-yl)aceticacidlithiumhydride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Pyridin-2-yl)aceticacidlithiumhydride involves its interaction with molecular targets and pathways. In biological systems, it can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways, including enzyme activity and signal transduction . The compound’s effects are mediated through its ability to donate or accept electrons, facilitating redox reactions and other chemical transformations.
Comparación Con Compuestos Similares
2-(Pyridin-2-yl)aceticacidlithiumhydride can be compared with other similar compounds, such as:
2-(Pyridin-2-yl)acetic acid: This compound lacks the lithium hydride counterion and has different reactivity and applications.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have a pyrimidine ring instead of an acetic acid moiety and exhibit different biological activities.
2-(Pyridin-2-yl)aniline: This compound has an aniline group instead of an acetic acid moiety and is used in different chemical reactions.
The uniqueness of this compound lies in its specific structure and reactivity, which make it suitable for particular applications in synthesis and research.
Propiedades
Fórmula molecular |
C7H8LiNO2 |
|---|---|
Peso molecular |
145.1 g/mol |
Nombre IUPAC |
lithium;hydride;2-pyridin-2-ylacetic acid |
InChI |
InChI=1S/C7H7NO2.Li.H/c9-7(10)5-6-3-1-2-4-8-6;;/h1-4H,5H2,(H,9,10);;/q;+1;-1 |
Clave InChI |
VDLMUZHEMUJQFB-UHFFFAOYSA-N |
SMILES canónico |
[H-].[Li+].C1=CC=NC(=C1)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



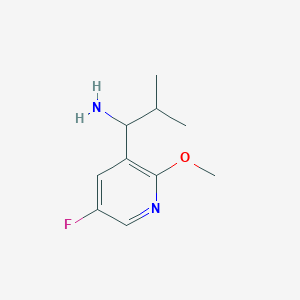
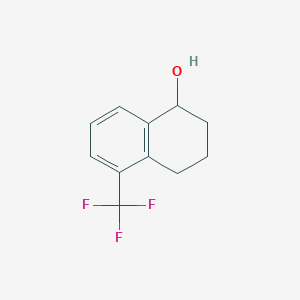
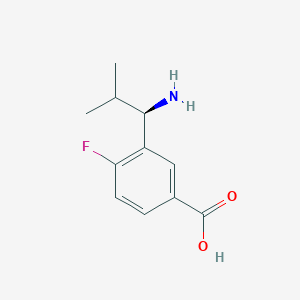


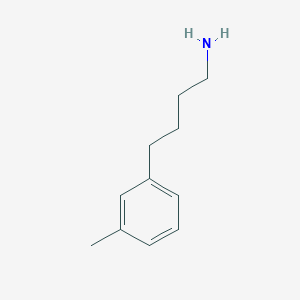
![7-(Tert-butyl)-4-chlorothieno[3,2-D]pyrimidin-2-amine](/img/structure/B13042246.png)
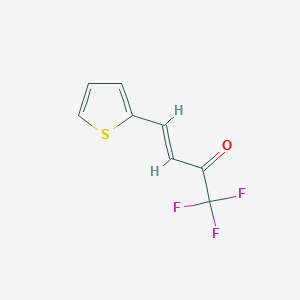
![8-(3-Fluoro-5-(trifluoromethyl)phenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B13042257.png)
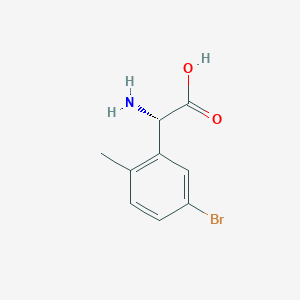
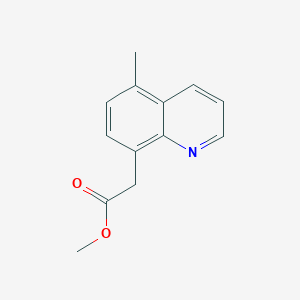
![(1R,2R)-1-Amino-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13042268.png)

